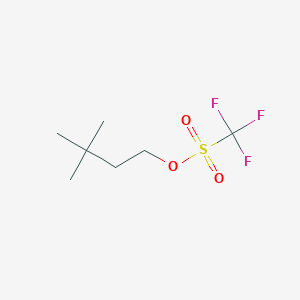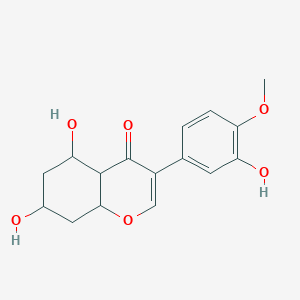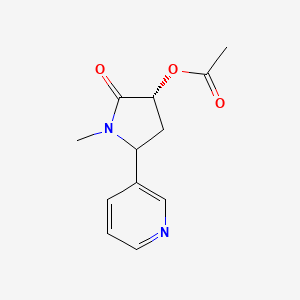
(3'R,5'S)-3'-Hydroxycotinine Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’R,5’S)-3’-Hydroxycotinine Acetate is a chiral compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’R,5’S)-3’-Hydroxycotinine Acetate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. For example, the asymmetric synthesis of similar compounds has been achieved using carbonyl reductases and cofactor co-immobilization strategies . The reaction conditions often include mild temperatures and specific pH levels to optimize the yield and enantioselectivity.
Industrial Production Methods
Industrial production of (3’R,5’S)-3’-Hydroxycotinine Acetate may involve large-scale biocatalytic processes. These processes utilize whole-cell biotransformations or immobilized enzymes to convert starting materials into the desired chiral product. The use of biocatalysts offers advantages such as high specificity, mild reaction conditions, and reduced environmental impact .
化学反応の分析
Types of Reactions
(3’R,5’S)-3’-Hydroxycotinine Acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of (3’R,5’S)-3’-Hydroxycotinine Acetate often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from the reactions of (3’R,5’S)-3’-Hydroxycotinine Acetate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
(3’R,5’S)-3’-Hydroxycotinine Acetate has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: (3’R,5’S)-3’-Hydroxycotinine Acetate is investigated for its potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone: This compound shares a similar piperidine structure and is used in organic synthesis and pharmaceutical research.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a chiral intermediate used in the synthesis of lipid-lowering drugs.
Uniqueness
(3’R,5’S)-3’-Hydroxycotinine Acetate is unique due to its specific stereochemistry and reactivity. Its high enantioselectivity and ability to undergo various chemical reactions make it valuable for diverse applications in research and industry. Additionally, its potential therapeutic applications and role in studying enzyme mechanisms further highlight its significance .
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
[(3R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10?,11-/m1/s1 |
InChIキー |
ZCLBVMFGRVMSHK-RRKGBCIJSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC(N(C1=O)C)C2=CN=CC=C2 |
正規SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


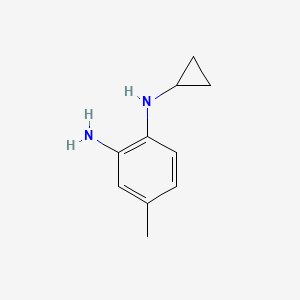
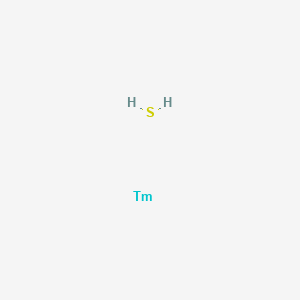
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
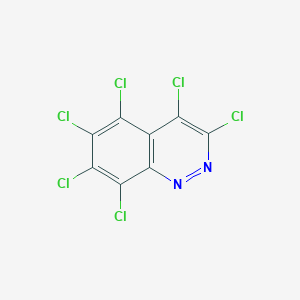
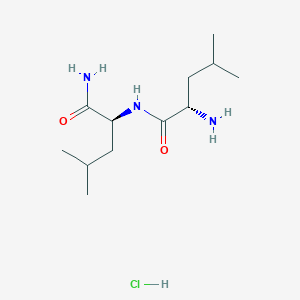
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
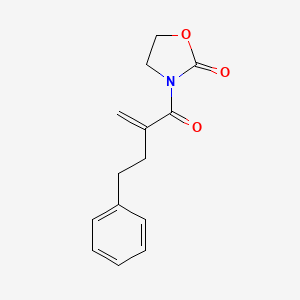


![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
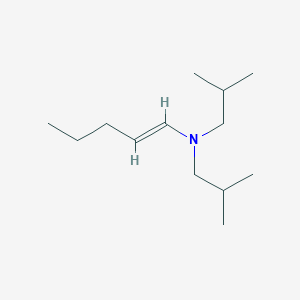
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
